3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride
Description
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is a substituted benzoyl chloride derivative characterized by a methoxy group at the 3-position and a 4-methylbenzyloxy group at the 4-position of its benzene ring. Its molecular formula is C₁₆H₁₇ClO₃, with a molar mass of 298.76 g/mol. The compound is structurally tailored for applications in organic synthesis, particularly in acylations, where its substituents modulate reactivity and solubility.
Properties
IUPAC Name |
3-methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-14-8-7-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKDUQFRHCZZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212003 | |
| Record name | 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-76-9 | |
| Record name | 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride are carboxylic acids, alcohols, and amines. These molecules play crucial roles in various biochemical reactions and pathways within the body.
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, reacting with carboxylic acids, alcohols, and amines to form respective carboxylic anhydrides, esters, and amides. These interactions are crucial for studying enzyme kinetics and protein modifications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding cellular responses to external stimuli and the regulation of cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for elucidating the compound’s role in biochemical and cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. The compound is stable at temperatures between 2-8°C and has a purity of 95%. Over time, it may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects and toxic or adverse effects at high doses are critical for determining the compound’s safety and efficacy in research applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical and cellular effects. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
Biological Activity
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride (CAS No. 1160250-76-9) is a synthetic organic compound that has garnered attention for its potential biological activities. As a derivative of benzoyloxy compounds, it is structurally characterized by a methoxy group and a 4-methylbenzyl ether, which may influence its interaction with biological targets.
- Molecular Formula : C16H15ClO3
- Molecular Weight : 290.75 g/mol
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
- Chemical Reactivity : The presence of the benzoyl chloride moiety suggests potential reactivity with nucleophiles, which could lead to the formation of biologically active derivatives.
Biological Activity
Research indicates that compounds in this chemical class exhibit a range of biological activities, including:
- Antioxidant Properties : Some studies suggest that similar benzoyloxy compounds can scavenge free radicals, thus exhibiting antioxidant activity.
- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to modulate inflammatory responses in various biological models.
- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects against certain bacterial strains.
Research Findings and Case Studies
- In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated efficacy in reducing inflammation and oxidative stress markers. For example, a study found that administration of related compounds significantly decreased retinal vascular leakage in diabetic rat models, suggesting protective effects on ocular health .
- Cellular Assays : In vitro assays reveal that derivatives exhibit varying degrees of cytotoxicity against cancer cell lines, indicating potential as anticancer agents. A comparative study highlighted that modifications to the benzyl group can enhance selectivity and potency against specific cancer types .
- Pharmacokinetic Profiles : Compounds derived from similar frameworks have shown favorable pharmacokinetic properties, including good bioavailability and metabolic stability, which are crucial for therapeutic applications.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to structurally similar compounds:
Scientific Research Applications
Organic Synthesis
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride serves as an important intermediate in organic synthesis. It can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of amides or esters. This property makes it valuable for synthesizing more complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural similarity to bioactive compounds allows researchers to investigate its effects on biological systems. For instance, studies may focus on its interactions with enzymes or receptors, providing insights into its mechanism of action.
Material Science
The compound's unique chemical structure lends itself to applications in material science, particularly in developing specialty chemicals and polymers. Its reactivity can be harnessed to create novel materials with specific properties.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride | Similar structure but different substitution | Variations in biological activity may occur |
| Benzoyl chloride | Lacks methoxy and ether functionalities | More reactive due to absence of stabilizing groups |
| 4-Methoxybenzoic acid | Contains a carboxylic acid instead of chloride | Different reactivity profile; used in different applications |
Case Study 1: Synthesis of Bioactive Compounds
In a study conducted by Smith et al. (2022), this compound was utilized as an intermediate in synthesizing novel anti-cancer agents. The researchers demonstrated that derivatives formed from this compound exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent compounds.
Case Study 2: Material Development
A research team led by Johnson et al. (2023) explored the use of this compound in developing biodegradable polymers. Their findings indicated that incorporating this compound improved the mechanical properties and degradation rates of the resulting materials.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key attributes of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride with related benzoyl chlorides:
Key Observations:
Substituent Effects on Boiling Point and Density :
- The pentyloxy variant () has a lower boiling point (128–130°C at reduced pressure) compared to unsubstituted benzoyl chloride (197–198°C), likely due to reduced intermolecular forces from its flexible alkyl chain. The target compound’s bulky aromatic substituents may increase boiling point but data is lacking.
- Density trends correlate with molecular weight and substituent bulk; the 4-methylbenzyloxy group likely increases density slightly compared to alkyl chains.
Reactivity :
- Electron-donating groups (e.g., methoxy, methylbenzyloxy) decrease electrophilicity at the carbonyl carbon, slowing nucleophilic acyl substitution. The target compound’s moderate reactivity aligns with its substituents .
- Steric hindrance from the 4-methylbenzyloxy group further reduces reactivity compared to less bulky analogues like 3-methoxy-4-(pentyloxy)benzoyl chloride .
Preparation Methods
Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (Precursor)
- Synthetic Route: The precursor 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is synthesized by the alkylation of 3-methoxybenzaldehyde with 4-methylbenzyl chloride.
- Reaction Conditions:
- Base: Potassium carbonate (K2CO3) is used to deprotonate the phenolic hydroxyl group.
- Solvent: Dimethylformamide (DMF) serves as a polar aprotic solvent, facilitating nucleophilic substitution.
- Temperature: Elevated temperatures (typically 80–120 °C) to promote the reaction.
- Mechanism: The phenolic oxygen of 3-methoxybenzaldehyde attacks the electrophilic carbon of 4-methylbenzyl chloride, displacing chloride ion and forming the benzyl ether linkage.
Conversion to 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid
- Oxidation Step: The aldehyde group of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde can be oxidized to the corresponding benzoic acid.
- Common Oxidizing Agents:
- Potassium permanganate (KMnO4)
- Chromium trioxide (CrO3) in acidic medium
- Conditions: Typically carried out under controlled temperature with stirring until complete conversion.
Formation of this compound
- Chlorination Reaction: The key step involves converting the benzoic acid derivative to the benzoyl chloride.
- Reagents:
- Thionyl chloride (SOCl2) is the reagent of choice, providing efficient chlorination with gaseous by-products (SO2 and HCl) that are easily removed.
- Alternative reagents include oxalyl chloride (COCl)2 or phosphorus pentachloride (PCl5).
- Reaction Conditions:
- Solvent: Anhydrous solvents such as dichloromethane (DCM) or chloroform.
- Temperature: Mild heating (0–60 °C) to facilitate reaction.
- Reaction time: Typically 1–4 hours depending on scale and reagent excess.
- Mechanism: The carboxylic acid reacts with SOCl2 to form an intermediate mixed anhydride, which then collapses to release SO2 and HCl, yielding the benzoyl chloride.
Data Table: Summary of Preparation Steps and Conditions
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 3-Methoxybenzaldehyde + 4-methylbenzyl chloride | K2CO3, DMF, 80–120 °C, 6–12 h | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | Nucleophilic substitution |
| 2 | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | KMnO4 or CrO3, acidic, room temp to reflux | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid | Oxidation of aldehyde to acid |
| 3 | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid | SOCl2, anhydrous DCM, 0–60 °C, 1–4 h | This compound | Acid chlorination |
Analysis of Preparation Methods
- Efficiency: The alkylation step typically proceeds with good yields (70–90%) when using potassium carbonate and DMF, as the base efficiently deprotonates the phenol and DMF stabilizes the transition state.
- Selectivity: The use of 4-methylbenzyl chloride ensures selective ether formation without side reactions on the aldehyde group.
- Oxidation Control: KMnO4 oxidation requires careful monitoring to avoid over-oxidation or degradation of the benzyl ether moiety.
- Chlorination: Thionyl chloride is preferred due to its clean reaction profile and ease of removal of by-products, minimizing impurities in the final benzoyl chloride.
- Scalability: These methods are amenable to scale-up with optimization of solvent volumes, reagent stoichiometry, and reaction times.
Research Findings and Literature Insights
- The synthetic sequence described aligns with standard aromatic ether formation and acid chlorination protocols widely reported in organic synthesis literature.
- Industrial adaptation may involve continuous flow reactors for the chlorination step to improve safety and throughput.
- Modifications to the base or solvent in the alkylation step can fine-tune reaction rates and yields.
- Alternative oxidation methods such as TEMPO-mediated oxidation or catalytic aerobic oxidation may provide greener options but require further validation.
- Purification of intermediates and final products is typically achieved by recrystallization or chromatographic methods to ensure high purity required for downstream applications.
Q & A
Q. What is the synthetic route for preparing 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride?
The compound is synthesized via chlorination of its corresponding benzoic acid derivative. A typical method involves reacting 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction is conducted at reflux (60–80°C) for 4–6 hours in an inert atmosphere (e.g., nitrogen). Excess chlorinating agents are removed under reduced pressure, and the product is purified via vacuum distillation or recrystallization from dry toluene .
Key Data:
Q. How is the compound characterized to confirm its structural integrity?
Analytical methods include:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 8.1–7.2 (aromatic protons), δ 5.2 (OCH₂), δ 3.9 (OCH₃), and δ 2.4 (CH₃ from 4-methylbenzyl) .
- Mass Spectrometry : ESI-MS (positive mode) displays a molecular ion peak at m/z 272.3 [M+H]⁺, consistent with its molecular formula (C₁₆H₁₆O₄Cl) .
- IR Spectroscopy : A strong C=O stretch at ~1760 cm⁻¹ confirms the acyl chloride group .
Q. What safety precautions are required during handling?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors .
- Storage : Store in a sealed container under nitrogen at 2–8°C to prevent hydrolysis. Keep away from moisture and bases .
- Spill Management : Neutralize spills with dry sodium bicarbonate and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst Optimization : Use a catalytic amount of dimethylformamide (DMF) to accelerate the chlorination reaction .
- Solvent Selection : Anhydrous dichloromethane or toluene minimizes side reactions (e.g., hydrolysis) .
- Temperature Control : Maintain reflux at 70°C to balance reaction rate and decomposition risks.
Data Contradiction Note : While SOCl₂ is widely used, PCl₅ may yield higher purity but requires stricter moisture control .
Q. What are the stability challenges of this acyl chloride under varying conditions?
Q. How is the compound used in synthesizing bioactive molecules?
It serves as a key intermediate in:
- Pharmaceuticals : Acylation of amines to produce amide-based drug candidates (e.g., kinase inhibitors) .
- Agrochemicals : Derivatization into herbicidal agents via coupling with heterocyclic amines .
Example Protocol : React with 4-aminophenethyl alcohol (1:1 molar ratio) in THF at 0°C, followed by triethylamine (1.2 eq) to form a bioactive amide .
Q. What analytical techniques resolve impurities in the final product?
- HPLC-PDA : Use a C18 column (MeCN:H₂O = 70:30) to detect hydrolyzed benzoic acid (retention time ~5.2 min) .
- Titration : Quantify active chloride content via argentometric titration to assess purity (>98% required for pharmaceutical use) .
Q. How does steric hindrance from the 4-methylbenzyl group affect reactivity?
The bulky 4-methylbenzyl ether reduces nucleophilic attack at the carbonyl carbon. Kinetic studies show a 20% slower acylation rate compared to unsubstituted benzoyl chlorides. Mitigate this by using polar aprotic solvents (e.g., DMF) to stabilize the transition state .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
